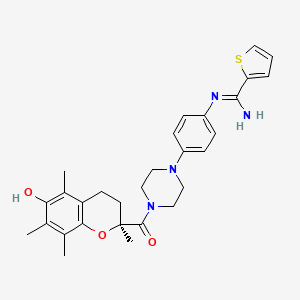
Menisdaurin
Vue d'ensemble
Description
La menisdaurine (numéro CAS : 67765-58-6) est un cyanoglucoside qui a été initialement isolé de Menispermum dauricum, une plante appartenant à la famille des Menispermaceae. Elle a également été trouvée dans d'autres sources végétales, notamment les espèces d'Ilex . Le nom du composé rend hommage à sa découverte dans la plante de lune dahurienne.
Méthodes De Préparation
Voies de synthèse : La préparation synthétique de la menisdaurine implique des étapes spécifiques pour obtenir ce composé. Malheureusement, les voies de synthèse détaillées ne sont pas largement disponibles dans la littérature. Les chercheurs ont réussi à isoler la menisdaurine à partir de sources naturelles.
Production industrielle : La menisdaurine n'est pas produite industriellement à grande échelle en raison de sa demande commerciale limitée. Son isolement à partir de sources naturelles reste la principale méthode.
Analyse Des Réactions Chimiques
Réactivité : La menisdaurine subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée dans des conditions spécifiques.
Réduction : Les réactions de réduction peuvent modifier sa structure.
Substitution : Des groupes substituants peuvent être introduits ou remplacés.
Hydrolyse : L'hydrolyse acide ou enzymatique de la menisdaurine produit sa forme aglycone.
Enzymes glucosidases : Ces enzymes clivent la liaison glycosidique, libérant du glucose et l'aglycone.
Principaux produits : Le principal produit formé à partir de la menisdaurine est son aglycone, connu sous le nom de menisdaurigénine. Cet aglycone est le composant actif responsable de ses effets biologiques.
4. Applications de la recherche scientifique
La menisdaurine a des applications diverses dans différentes disciplines scientifiques :
Chimie : Les chercheurs étudient ses propriétés chimiques, sa réactivité et ses dérivés synthétiques potentiels.
Biologie : Elle peut présenter des activités biologiques, telles que des effets antimicrobiens ou antitumoraux.
Médecine : Des investigations explorent ses utilisations thérapeutiques potentielles.
Industrie : Bien qu'elle ne soit pas largement utilisée, elle pourrait trouver des applications dans des industries spécialisées.
5. Mécanisme d'action
Le mécanisme exact par lequel la menisdaurine exerce ses effets reste un domaine de recherche en cours. Il implique probablement des interactions avec des cibles moléculaires spécifiques et des voies de signalisation. Des études supplémentaires sont nécessaires pour élucider complètement ces mécanismes.
Applications De Recherche Scientifique
Menisdaurin has diverse applications across scientific disciplines:
Chemistry: Researchers study its chemical properties, reactivity, and potential synthetic derivatives.
Biology: It may exhibit biological activities, such as antimicrobial or antitumor effects.
Medicine: Investigations explore its potential therapeutic uses.
Industry: Although not widely used, it could find applications in specialized industries.
Mécanisme D'action
The exact mechanism by which Menisdaurin exerts its effects remains an area of ongoing research. it likely involves interactions with specific molecular targets and signaling pathways. Further studies are needed to elucidate these mechanisms fully.
Comparaison Avec Des Composés Similaires
La particularité de la menisdaurine réside dans sa structure de cyanoglucoside. S'il n'existe pas d'analogues directs, des composés apparentés de la même classe comprennent :
Cyanoglucosides : Ces composés partagent la même liaison glycosidique mais diffèrent par leurs portions aglycone.
Propriétés
IUPAC Name |
2-[4-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO7/c15-4-3-7-1-2-8(17)5-9(7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-3,8-14,16-20H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHVFIKQCUKKQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC(=CC#N)C1OC2C(C(C(C(O2)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R,4E)-4-(fluoromethylidene)-3-hydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate](/img/structure/B1234304.png)
![(2S,3R)-2-(Dimethylamino)-3-methyl-N-[(3S,4S,7S,10Z)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide](/img/structure/B1234307.png)
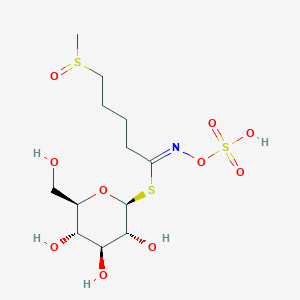




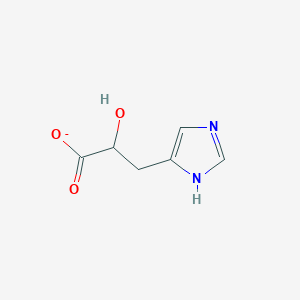
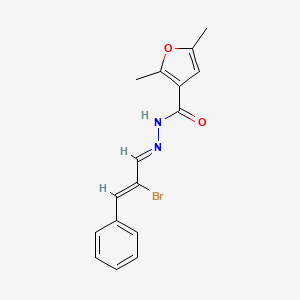
![N-[(E)-(1-acetylindol-3-yl)methylideneamino]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B1234323.png)
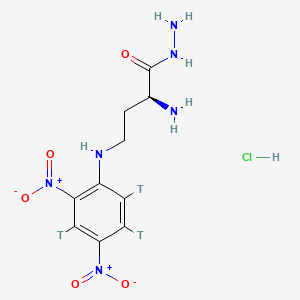
![(5-oxo-4-oxatricyclo[5.2.1.02,6]dec-8-en-3-yl) N-methylcarbamate](/img/structure/B1234325.png)
